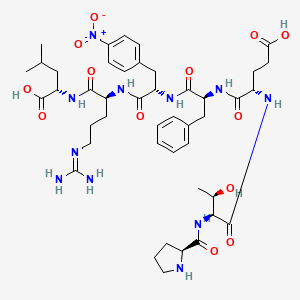
N-(3-Aminopropyl)octanamide
Vue d'ensemble
Description
N-(3-Aminopropyl)octanamide, also known as AP8788 or AP18, is a chemical compound with the molecular formula C11H24N2O . It is a colorless to light yellow liquid with a unique amine and amide structure . It is used in the preparation of other organic compounds and polymers .
Molecular Structure Analysis
The molecular structure of N-(3-Aminopropyl)octanamide consists of 38 atoms: 24 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of N-(3-Aminopropyl)octanamide is 200.321 Da .Applications De Recherche Scientifique
Bilayer Network Formation
- N-(3-Aminopropyl)octanamide derivatives have been explored for creating bilayer networks. A study by Danby et al. (2000) found that a tripodal lipophilic amide forms an architected bilayer hydrogen-bonded structure, demonstrating potential for creating complex molecular architectures (Danby, Seib, Alcock, & Bowman-James, 2000).
Electroanalytical Applications
- The compound has been utilized in electroanalytical applications. Carmo et al. (2020) examined the use of octa(3-aminopropyl)octasilsesquioxane and its derivatives for detecting substances like dipyrone, indicating its potential in environmental and biological analyses (Carmo, Barbosa, & Gabriel Junior, 2020).
Extraction of Heavy Metals
- N-(3-Aminopropyl)octanamide derivatives have been investigated for extracting heavy metals. Chang et al. (2008) synthesized new 4-aminopyridine derivatives that showed high efficiency in extracting metal ions like copper in supercritical CO2 (Chang, Kim, Joo, Park, & Kim, 2008).
Luminescent Properties for White Light Emission
- The compound has been studied for its luminescent properties. Lu et al. (2017) explored benzothiazole derivatives of N-(3-Aminopropyl)octanamide for their potential in white light emission in devices, showcasing the compound's applicability in optical technologies (Lu, Hu, Wang, Guo, & Yang, 2017).
Formation of Nanostructured Composites
- Its ability to form nanostructured composites has been a subject of research. Carmo et al. (2010) demonstrated its use in preparing nanostructured composites with azide ligands, showing its potential in advanced material science (Carmo et al., 2010).
Cell Imaging Applications
- Wang et al. (2015) reported the use of octa-aminopropyl polyhedral oligomeric silsesquioxane, a derivative, for cell imaging. This demonstrates the compound's relevance in biological and medical imaging applications (Wang, Hai, Mao, Chen, & Wang, 2015).
Nanocomposites for Electrical Properties
- Dong et al. (2013) investigated the use of octa(3-aminopropyl)polyhedral oligomeric silsesquioxane in epoxy nanocomposites, revealing its significance in enhancing electrical properties of materials (Dong, Fu, Yu, Chen, Shi, Jia, & Chai, 2013).
Propriétés
IUPAC Name |
N-(3-aminopropyl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-10,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGZCTUTODQNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888419 | |
| Record name | Octanamide, N-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)octanamide | |
CAS RN |
73772-41-5 | |
| Record name | N-(3-Aminopropyl)octanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73772-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanamide, N-(3-aminopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanamide, N-(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanamide, N-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)octanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)






